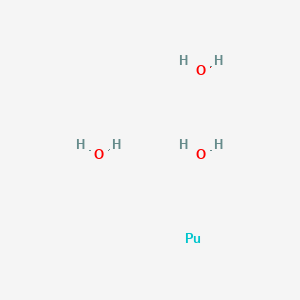
Plutonium--water (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plutonium–water (1/3) is a compound that involves the interaction of plutonium with water in a specific ratio. Plutonium, a radioactive element with the atomic number 94, belongs to the actinide family. It is known for its use in nuclear reactors and weapons due to its fissile properties. The compound Plutonium–water (1/3) is significant in various scientific and industrial applications, particularly in the context of nuclear chemistry and environmental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Plutonium–water (1/3) involves the interaction of plutonium with water under controlled conditions. One common method is the electrolytic deposition of plutonium onto stainless steel planchets, followed by the addition of water in a specific ratio . This method ensures the precise formation of the compound with the desired stoichiometry.
Industrial Production Methods: In industrial settings, the production of Plutonium–water (1/3) often involves the use of chromatographic extraction resins to isolate and purify plutonium. The purified plutonium is then reacted with water under controlled conditions to form the compound . This method is efficient and allows for the production of large quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Plutonium–water (1/3) undergoes several types of chemical reactions, including oxidation, reduction, and hydrolysis. The oxidation states of plutonium in the compound can vary, leading to different reaction pathways .
Common Reagents and Conditions: Common reagents used in the reactions of Plutonium–water (1/3) include nitric acid, hydrochloric acid, and various reducing agents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of Plutonium–water (1/3) include various plutonium oxides and hydroxides. These products are significant in the context of nuclear chemistry and environmental studies .
Scientific Research Applications
Plutonium–water (1/3) has several scientific research applications, including its use as a tracer in soil erosion studies . The compound’s unique properties make it ideal for studying the movement and distribution of plutonium in the environment. Additionally, it is used in the analysis of nuclear waste and the development of new nuclear materials .
Mechanism of Action
The mechanism of action of Plutonium–water (1/3) involves the interaction of plutonium with water molecules, leading to the formation of various oxidation states and complexes. These interactions are influenced by factors such as pH, temperature, and the presence of other ions . The molecular targets and pathways involved in these interactions are critical for understanding the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Plutonium–water (1/3) include plutonium oxides, plutonium hydrides, and other plutonium-water complexes . These compounds share some chemical properties with Plutonium–water (1/3) but differ in their specific interactions and applications.
Uniqueness: Plutonium–water (1/3) is unique due to its specific stoichiometry and the resulting chemical properties. This compound’s ability to form stable complexes with water makes it particularly valuable in environmental and nuclear chemistry studies .
Properties
CAS No. |
92417-60-2 |
|---|---|
Molecular Formula |
H6O3Pu |
Molecular Weight |
298.110 g/mol |
IUPAC Name |
plutonium;trihydrate |
InChI |
InChI=1S/3H2O.Pu/h3*1H2; |
InChI Key |
MHKAFTRDMDIJAE-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.[Pu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















